N-[2-(azepan-1-yl)ethyl]acetamide, trifluoroacetic acid
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Overview
Description
N-[2-(azepan-1-yl)ethyl]acetamide; trifluoroacetic acid is a compound with the molecular formula C10H20N2O.C2HF3O2 and a molecular weight of 298.31 g/mol . This compound is a salt formed by the combination of N-[2-(azepan-1-yl)ethyl]acetamide and trifluoroacetic acid. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)ethyl]acetamide typically involves the reaction of azepane with ethyl acetate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of N-[2-(azepan-1-yl)ethyl]acetamide; trifluoroacetic acid involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)ethyl]acetamide; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution may result in various substituted derivatives .
Scientific Research Applications
N-[2-(azepan-1-yl)ethyl]acetamide; trifluoroacetic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)ethyl]acetamide; trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(azepan-1-yl)ethyl]acetamide
- N-[2-(azepan-1-yl)ethyl]methacrylate
- N-[2-(azepan-1-yl)ethyl]propionamide
Uniqueness
N-[2-(azepan-1-yl)ethyl]acetamide; trifluoroacetic acid is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in specific research and industrial applications .
Properties
Molecular Formula |
C12H21F3N2O3 |
---|---|
Molecular Weight |
298.30 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)ethyl]acetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H20N2O.C2HF3O2/c1-10(13)11-6-9-12-7-4-2-3-5-8-12;3-2(4,5)1(6)7/h2-9H2,1H3,(H,11,13);(H,6,7) |
InChI Key |
YMVBYEIZLJRXFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCN1CCCCCC1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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